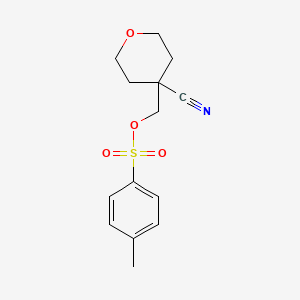

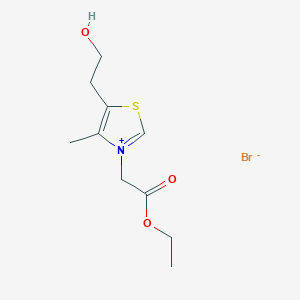

2-methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound. It is a type of isoquinoline alkaloid, which is a large group of natural products . Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

1,2,3,4-tetrahydroisoquinoline analogs, such as this compound, can be synthesized using the modified Pictet–Spengler reaction . This reaction is a commonly used synthetic strategy for constructing the core scaffold of these compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a methoxy group, a tosyl group, and a tetrahydroisoquinoline group.Aplicaciones Científicas De Investigación

Antitumor Activity

Compounds structurally related to "2-methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide" have been synthesized and tested for their cytostatic activity in vitro, demonstrating potential as antitumor agents. For instance, derivatives of methoxy-indolo[2,1‐a]isoquinolines showed significant inhibition of cell proliferation in leukemia and mammary tumor cells at specific concentrations, highlighting their potential in cancer therapy (Ambros, Angerer, & Wiegrebe, 1988).

Structural Analysis and Inclusion Compounds

Research into the structural aspects of amide-containing isoquinoline derivatives has revealed their ability to form gels and crystalline solids upon treatment with various mineral acids. These structural properties suggest potential applications in materials science, particularly in the development of novel gelators and crystalline materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

Synthesis Methodologies

Innovative synthesis methodologies have been developed for related compounds, such as the facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclisation. This underscores the synthetic versatility of tetrahydroisoquinoline derivatives and their potential utility in organic synthesis and drug development (King, 2007).

Enzyme Inhibition

Indenoisoquinoline derivatives, structurally similar to the compound , have been evaluated for topoisomerase I inhibition and cytotoxicity against cancer cells. This suggests a potential application in the development of chemotherapeutic agents targeting specific enzymes involved in cancer cell proliferation (Nagarajan et al., 2006).

Direcciones Futuras

The THIQ heterocyclic scaffold, which is part of 2-methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, has garnered a lot of attention in the scientific community. This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research may focus on further exploring the biological potential of these analogs, their structural–activity relationship (SAR), and their mechanism of action .

Mecanismo De Acción

Target of Action

The primary targets of 1,2,3,4-tetrahydroisoquinoline-based compounds, such as 2-methoxy-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide, are often various infective pathogens and neurodegenerative disorders . These compounds have been found to exert diverse biological activities against these targets .

Mode of Action

For instance, some derivatives are known to function as antineuroinflammatory agents .

Biochemical Pathways

1,2,3,4-tetrahydroisoquinoline-based compounds are often involved in a variety of biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

It is known that the synthesis of 1,2,3,4-tetrahydroisoquinoline-based compounds often involves reactions such as the isomerization of iminium intermediates . This could potentially affect the compound’s bioavailability.

Result of Action

It is known that 1,2,3,4-tetrahydroisoquinoline-based compounds often have various biologically vital properties

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of 1,2,3,4-tetrahydroisoquinoline-based compounds often involves environmentally friendly methods . This suggests that environmental factors could potentially influence the action of this compound.

Propiedades

IUPAC Name |

2-methoxy-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-3-7-18(8-4-14)26(23,24)21-10-9-15-5-6-17(11-16(15)12-21)20-19(22)13-25-2/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJCHHKCUBXOBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2981478.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2981481.png)

![5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2981484.png)

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2981486.png)